molecular formula C11H15BrN2 B1372695 1-(5-Bromopyridin-2-yl)azepane CAS No. 1175900-46-5

1-(5-Bromopyridin-2-yl)azepane

Cat. No.: B1372695
CAS No.: 1175900-46-5
M. Wt: 255.15 g/mol
InChI Key: MTYJNKMYXIMVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)azepane is a heterocyclic organic compound with the molecular formula C11H15BrN2 . . The compound features a seven-membered azepane ring fused with a brominated pyridine ring, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)azepane typically involves the reaction of 5-bromopyridine with azepane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by nucleophilic substitution with 5-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJNKMYXIMVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653775
Record name 1-(5-Bromopyridin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175900-46-5
Record name 1-(5-Bromopyridin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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